An In-depth Technical Guide to 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (CAS 59721-16-3)
An In-depth Technical Guide to 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (CAS 59721-16-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, a key chemical intermediate in the synthesis of the serine protease inhibitor, Camostat Mesylate.[1] Given its role in the production of a clinically relevant therapeutic, a thorough understanding of its properties is essential for researchers and developers in the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, with the CAS number 59721-16-3, is also known by the chemical name 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester.[2][3] It is a crucial building block in the manufacturing of active pharmaceutical ingredients (APIs).[1]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 59721-16-3 | [2] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | [2] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Sealed in a dry place at room temperature. | [4] |
| Predicted XlogP | 0.9 | [] |
Synthesis and Manufacturing
The primary utility of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate lies in its role as a key intermediate in the synthesis of Camostat Mesylate.[1] A common synthetic route involves a two-step process, as outlined in patent literature.[6]
Step 1: Synthesis of N,N-dimethyl-2-chloroacetamide
The initial step involves the reaction of dimethylamine with chloroacetyl chloride. This reaction is typically carried out in a suitable solvent like dichloromethane.
Step 2: Esterification with p-hydroxyphenylacetic acid
The N,N-dimethyl-2-chloroacetamide produced in the first step is then reacted with p-hydroxyphenylacetic acid in the presence of a base, such as triethylamine, to yield the final product, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate.[6]
The following diagram illustrates the general synthetic workflow:
Role in the Synthesis of Camostat Mesylate
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a critical precursor to Camostat. The synthesis of Camostat involves the condensation of this intermediate with 4-guanidinobenzoic acid.[] This reaction forms the final ester linkage in the Camostat molecule.
The diagram below illustrates the logical relationship in the synthesis of Camostat Mesylate.
Pharmacological and Toxicological Profile (Inferred)
Direct pharmacological and toxicological studies on 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate are not extensively available in the public domain. However, an understanding of its potential biological effects and hazards can be inferred from the properties of its parent molecule, 4-hydroxyphenylacetic acid, and related compounds like N,N-dimethylacetamide, as well as the final product, Camostat Mesylate.
Inferred Pharmacological Relevance
The biological activity of this intermediate is primarily realized through its conversion to Camostat Mesylate. Camostat Mesylate is a serine protease inhibitor with a range of therapeutic applications, including the treatment of chronic pancreatitis and postoperative reflux esophagitis.[6] It has also been investigated for its potential antiviral activity, particularly against SARS-CoV-2, by inhibiting the TMPRSS2 protease, which is crucial for viral entry into host cells.[]
The 4-hydroxyphenylacetic acid moiety is a known metabolite of polyphenols and has been studied for its own biological activities, including antioxidant and anti-inflammatory properties.[7]
Inferred Toxicological Profile
As with its pharmacological properties, the specific toxicology of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate has not been extensively characterized. However, based on its chemical structure, potential hazards can be anticipated from its constituent parts.
The N,N-dimethylacetamide portion of the molecule suggests that occupational exposure could potentially lead to liver toxicity, as has been observed with N,N-dimethylacetamide itself.[8][9] Chronic exposure to N,N-dimethylacetamide has been associated with jaundice and abnormal liver function in workers.[3]
Safety data from suppliers indicate that 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a warning-level hazard, with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation.
Analytical Characterization
While a comprehensive set of experimental spectral data is not publicly available, predicted mass spectrometry data can provide some insight into the analytical profile of this compound.
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 238.10739 | 152.3 |
| [M+Na]⁺ | 260.08933 | 158.2 |
| [M-H]⁻ | 236.09283 | 155.9 |
| (Data sourced from PubChemLite)[] |
Conclusion
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a compound of significant interest due to its indispensable role as an intermediate in the synthesis of Camostat Mesylate. While detailed experimental data on its physicochemical and biological properties are limited, its synthetic pathway and inferred toxicological profile provide a foundational understanding for researchers and drug development professionals. Further investigation into the specific properties of this intermediate would be beneficial for process optimization and safety management in the manufacturing of Camostat Mesylate.
References
-
Taylor & Francis. (n.d.). Camostat mesilate – Knowledge and References. Retrieved from [Link]
-
Aadhira Laboratories. (n.d.). 2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate (INT). Retrieved from [Link]
-
Advent Chembio. (n.d.). (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate HCl. Retrieved from [Link]
- Google Patents. (n.d.). CN104402770B - A kind of preparation method of camostat mesilate intermediate.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update | Request PDF. Retrieved from [Link]
-
PubChemLite. (n.d.). [2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
-
CSIR-CSMCRI Bhavnagar. (n.d.). Cost-efficient non-infringing process for camostat mesylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethylacetamide-induced occupational toxic hepatitis with a short term recurrence: a rare case report. Retrieved from [Link]
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- 6. CN104402770B - A kind of preparation method of camostat mesilate intermediate - Google Patents [patents.google.com]
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- 8. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
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2-(Dimethylamino)-2-oxoethyl
2-(4-hydroxyphenyl)acetate
(4-hydroxyphenyl)acetic acid
N,N-dimethyl-2-hydroxyacetamide
